molecular formula C11H12N4O B1523299 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one CAS No. 1283109-04-5

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one

Cat. No.: B1523299
CAS No.: 1283109-04-5
M. Wt: 216.24 g/mol
InChI Key: BLTKYLDEIAJIHJ-UHFFFAOYSA-N
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Description

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with an aminoethyl substituent

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for amino acid synthesis and degradation . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting metabolic flux and the levels of various metabolites . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of amino acids and their derivatives.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported into cells via amino acid transporters and distributed to various organelles, such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with ethylenediamine, followed by reduction and cyclization steps . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is a typical setup for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3(2H)-one is unique due to its specific structure, which combines a pyridazinone core with an aminoethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-aminoethyl)-6-pyridin-3-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-5-7-15-11(16)4-3-10(14-15)9-2-1-6-13-8-9/h1-4,6,8H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTKYLDEIAJIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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